molecular formula C13H21N3O4S B2900270 1,2-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole-4-sulfonamide CAS No. 1902908-50-2

1,2-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole-4-sulfonamide

Cat. No. B2900270
CAS RN: 1902908-50-2
M. Wt: 315.39
InChI Key: OPVGGBFWESAZHN-UHFFFAOYSA-N
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Description

1,2-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole-4-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DB844 and belongs to the class of drugs known as sulfonamides.

Mechanism of Action

The mechanism of action of DB844 is not fully understood, but it is believed to inhibit the activity of the enzyme dihydrofolate reductase (DHFR) in the parasites. DHFR is essential for the synthesis of DNA and RNA in the parasites, and inhibition of this enzyme leads to their death.
Biochemical and Physiological Effects:
DB844 has been shown to have a selective inhibitory effect on the DHFR enzyme in parasites, while having minimal impact on the human DHFR enzyme. This selectivity makes DB844 a promising therapeutic agent for the treatment of parasitic infections.

Advantages and Limitations for Lab Experiments

One advantage of using DB844 in lab experiments is its high potency against parasites, which makes it an effective tool for studying the biology of these organisms. However, one limitation of using DB844 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

Future research on DB844 could focus on optimizing its pharmacokinetic properties to improve its efficacy in treating parasitic infections. Additionally, further studies could investigate the potential use of DB844 in combination with other drugs to enhance its therapeutic effects. Finally, research could also explore the potential use of DB844 in treating other diseases that involve the DHFR enzyme, such as cancer.

Synthesis Methods

DB844 can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 1,2-dimethylimidazole with octahydrobenzo[b][1,4]dioxin-6-carboxaldehyde followed by the addition of sulfonamide functionality to the resulting intermediate.

Scientific Research Applications

DB844 has been extensively studied for its potential use in treating parasitic infections such as Chagas disease and Leishmaniasis. In preclinical studies, DB844 has shown promising results in inhibiting the growth of these parasites.

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-9-14-13(8-16(9)2)21(17,18)15-10-3-4-11-12(7-10)20-6-5-19-11/h8,10-12,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVGGBFWESAZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole-4-sulfonamide

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